molecular formula C19H23NO4 B11512555 ethyl (2E)-6'H-spiro[cyclohexane-1,7'-[1,3]dioxolo[4,5-g]isoquinolin]-5'(8'H)-ylideneethanoate

ethyl (2E)-6'H-spiro[cyclohexane-1,7'-[1,3]dioxolo[4,5-g]isoquinolin]-5'(8'H)-ylideneethanoate

Cat. No.: B11512555
M. Wt: 329.4 g/mol
InChI Key: XMCZTNDCQATIMD-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2,5,6,8-TETRAHYDROSPIRO[[1,3]DIOXOLO[4,5-G]ISOQUINOLINE-7,1’-CYCLOHEXAN]-5-YLIDENE}ACETATE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of ETHYL 2-{2,5,6,8-TETRAHYDROSPIRO[[1,3]DIOXOLO[4,5-G]ISOQUINOLINE-7,1’-CYCLOHEXAN]-5-YLIDENE}ACETATE involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core through cyclization reactions. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

ETHYL 2-{2,5,6,8-TETRAHYDROSPIRO[[1,3]DIOXOLO[4,5-G]ISOQUINOLINE-7,1’-CYCLOHEXAN]-5-YLIDENE}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 2-{2,5,6,8-TETRAHYDROSPIRO[[1,3]DIOXOLO[4,5-G]ISOQUINOLINE-7,1’-CYCLOHEXAN]-5-YLIDENE}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 2-{2,5,6,8-TETRAHYDROSPIRO[[1,3]DIOXOLO[4,5-G]ISOQUINOLINE-7,1’-CYCLOHEXAN]-5-YLIDENE}ACETATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets would depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-{2,5,6,8-TETRAHYDROSPIRO[[1,3]DIOXOLO[4,5-G]ISOQUINOLINE-7,1’-CYCLOHEXAN]-5-YLIDENE}ACETATE include other spirocyclic compounds and isoquinoline derivatives. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of ETHYL 2-{2,5,6,8-TETRAHYDROSPIRO[[1,3]DIOXOLO[4,5-G]ISOQUINOLINE-7,1’-CYCLOHEXAN]-5-YLIDENE}ACETATE lies in its specific spirocyclic structure and the potential for diverse chemical reactivity and biological activity .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl (2E)-2-spiro[6,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-7,1'-cyclohexane]-5-ylideneacetate

InChI

InChI=1S/C19H23NO4/c1-2-22-18(21)10-15-14-9-17-16(23-12-24-17)8-13(14)11-19(20-15)6-4-3-5-7-19/h8-10,20H,2-7,11-12H2,1H3/b15-10+

InChI Key

XMCZTNDCQATIMD-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C2=CC3=C(C=C2CC4(N1)CCCCC4)OCO3

Canonical SMILES

CCOC(=O)C=C1C2=CC3=C(C=C2CC4(N1)CCCCC4)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.